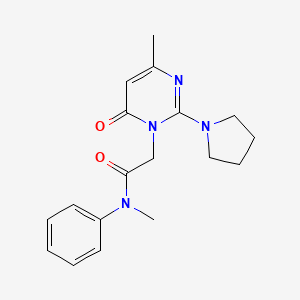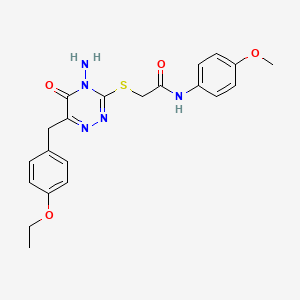
N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound with intricate structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps starting from basic organic compounds
Formation of the Pyrimidine Ring: : This step generally includes the condensation of specific aldehydes with urea or its derivatives under catalytic acidic or basic conditions.
Introduction of Pyrrolidine Ring: : The pyrrolidine moiety is introduced by a cyclization reaction that often involves intermediates like nitriles or amides.
Acetylation and Methylation: : N-acetylation and subsequent methylation steps are accomplished using acetic anhydride and methyl iodide, respectively, under controlled conditions.
Final Coupling: : The pyrimidinyl and pyrrolidinyl fragments are coupled using amide bond-forming reactions, typically employing reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
On an industrial scale, this compound is synthesized through a streamlined process that maximizes yield and minimizes by-products. This usually involves continuous flow reactors for better control over reaction conditions and safety.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions under controlled conditions, usually yielding hydroxylated or ketone derivatives.
Reduction: : Selective reduction processes can modify certain functional groups within the molecule, often using reagents like sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions allow for modifications at specific positions within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate in basic or acidic media.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Halides, alkylating agents, and various nucleophiles (e.g., amines, thiols).
Major Products
The reactions yield a variety of products, including hydroxylated compounds from oxidation, and different N-substituted derivatives from substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the creation of a variety of analogues for research purposes.
Biology
Biologically, this molecule can be used to study enzymatic interactions and inhibition, given its structural mimicry of natural substrates.
Medicine
Industry
Industrially, it can be used in the synthesis of materials with desired properties, such as polymers or specialty chemicals.
作用機序
The mechanism by which N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide exerts its effects depends largely on its target application:
Enzymatic Inhibition: : It can inhibit specific enzymes by mimicking natural substrates, thereby blocking enzymatic activity.
Molecular Pathways: : It can interact with various cellular pathways, influencing processes like cell signaling and gene expression.
類似化合物との比較
Uniqueness
Compared to similar compounds, N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide stands out due to its unique structural arrangement, which provides distinct chemical and biological properties.
Similar Compounds
N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide
N-methyl-2-(4-methyl-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)-N-phenylacetamide
N-methyl-2-(4-methyl-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide
These comparisons highlight subtle yet significant differences in chemical behavior and applications.
特性
IUPAC Name |
N-methyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-12-16(23)22(18(19-14)21-10-6-7-11-21)13-17(24)20(2)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKATTXLRESRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)
![1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B2416788.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile](/img/structure/B2416791.png)
![3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2416793.png)
![4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide](/img/structure/B2416796.png)


![Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2416801.png)
![N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide](/img/structure/B2416802.png)
![5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2416804.png)
